6-(4,4-difluoropiperidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione

pKa tuning CNS drug design amine basicity

This 6-(4,4-difluoropiperidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione (CAS 2097978-71-5) is supplied at ≥98% purity with full QC documentation. It uniquely features a low-basicity 4,4-difluoropiperidine motif that reduces pKa by ~2–3 log units vs. unsubstituted piperidine, extends in vitro metabolic half-life ~3.2-fold, and maintains lead-like MW (245.23). Choose this batch-certified fragment for reproducible SAR in kinase, GPCR, and CNS programs.

Molecular Formula C10H13F2N3O2
Molecular Weight 245.23 g/mol
CAS No. 2097978-71-5
Cat. No. B1480215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4,4-difluoropiperidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione
CAS2097978-71-5
Molecular FormulaC10H13F2N3O2
Molecular Weight245.23 g/mol
Structural Identifiers
SMILESCN1C(=O)C=C(NC1=O)N2CCC(CC2)(F)F
InChIInChI=1S/C10H13F2N3O2/c1-14-8(16)6-7(13-9(14)17)15-4-2-10(11,12)3-5-15/h6H,2-5H2,1H3,(H,13,17)
InChIKeyHLOXTAVNLNMVLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4,4-Difluoropiperidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione (CAS 2097978-71-5): A Fluorinated Pyrimidinedione Building Block for Kinase, GPCR, and Neuroscience Probe Development


6-(4,4-Difluoropiperidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione (CAS 2097978-71-5; MF: C₁₀H₁₃F₂N₃O₂; MW: 245.23) is a fluorinated pyrimidine-2,4-dione derivative . The molecule combines a 3-methyluracil core with a gem‑difluoropiperidine substituent at the 6‑position. The 4,4‑difluoropiperidine motif is a privileged fragment employed across kinase inhibitor, GPCR antagonist, and epigenetic probe programs [1]. Unlike simple pyrimidinediones, the fluorinated piperidine confers attenuated basicity, elevated lipophilicity, and enhanced metabolic stability—properties that make this scaffold a strategic intermediate or fragment for lead optimization where balancing potency, selectivity, and pharmacokinetics is critical [2].

Why Unmodified Piperidine or Non‑Fluorinated Pyrimidinedione Analogs Cannot Substitute for CAS 2097978-71-5 in Lead Optimization


Substituting 6-(4,4-difluoropiperidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione with a non‑fluorinated piperidine or a des‑methyl pyrimidinedione analog is not functionally equivalent. The 4,4‑difluoropiperidine moiety reduces the pKa of the piperidine nitrogen by approximately 2–3 log units relative to piperidine (predicted pKa ≈ 8.2 vs. 10.5 for piperidine) [1], lowering the fraction of cationic species at physiological pH and thereby altering target engagement and off‑target profiles. Concomitantly, the gem‑difluoro substitution increases lipophilicity (measured LogP ≈ 0.37 for the 4,4‑difluoropiperidine fragment vs. ~0.0 for piperidine) [2], which modulates membrane permeability and tissue distribution. Further, fluorination retards oxidative metabolism: in matched molecular pair comparisons, 4,4‑difluoropiperidine‑containing compounds exhibit extended in vitro metabolic half‑lives relative to unsubstituted piperidine analogs (t₁/₂ 6.7 h vs. 2.1 h for a representative hydrochloride salt comparison) . A des‑methyl analog (CAS 2098011-91-5) lacks the N‑3 methyl group, which can alter tautomeric preference and hydrogen‑bonding capacity of the uracil core, further impacting target binding. These physicochemical divergences preclude simple interchange without risking altered pharmacology or pharmacokinetics.

Head‑to‑Head Physicochemical and Pharmacological Differentiation of 6-(4,4-Difluoropiperidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione Against Its Closest Analogs


pKa Modulation: 4,4‑Difluoropiperidine Reduces Basicity by ~2.3 Log Units vs. Piperidine

The 4,4‑difluoropiperidine substituent on CAS 2097978-71-5 lowers the basicity of the piperidine nitrogen by approximately 2.3 log units relative to an unsubstituted piperidine analog. This shift moves the pKa from ~10.5 (piperidine) to a predicted value of ~8.2 (4,4‑difluoropiperidine) [1]. The reduced pKa decreases the proportion of positively charged species at pH 7.4, which can significantly alter blood‑brain barrier penetration, off‑target hERG binding, and lysosomal trapping—key considerations when selecting between fluorinated and non‑fluorinated building blocks.

pKa tuning CNS drug design amine basicity

Lipophilic Efficiency: LogP Enhancement with 4,4‑Difluoropiperidine vs. Unsubstituted Piperidine

Incorporation of the 4,4‑difluoropiperidine moiety elevates the partition coefficient (LogP) of the fragment by approximately +0.37 log units (measured LogP 0.37 for 4,4‑difluoropiperidine vs. ~0.0 for piperidine) [1]. In a representative salt‑form comparison, the LogP differential widens to approximately +0.9 log units (LogP 1.2 for 4,4‑difluoropiperidine hydrochloride vs. 0.3 for piperidine hydrochloride) . This increase in lipophilicity can enhance passive membrane permeability while remaining within the drug‑like LogP range (typically < 5), offering a favorable lipophilic efficiency profile when the 3‑methylpyrimidine‑2,4‑dione core is considered.

lipophilicity LogP permeability

Metabolic Stability Advantage: 4,4‑Difluoropiperidine Extends Half‑Life ~3.2‑Fold vs. Piperidine

In a head‑to‑head comparison of 4,4‑difluoropiperidine hydrochloride vs. standard piperidine hydrochloride, the fluorinated analog demonstrated a 3.2‑fold longer in vitro metabolic half‑life (t₁/₂ = 6.7 h vs. 2.1 h) under matched experimental conditions . This improvement is attributed to the electron‑withdrawing effect of the gem‑difluoro substitution, which retards cytochrome P450‑mediated oxidative metabolism at the piperidine ring—a common metabolic soft spot for unsubstituted piperidine‑containing compounds. The 3‑methyl group on the uracil core further blocks N‑demethylation pathways, providing a dual metabolic shield.

metabolic stability oxidative metabolism half‑life

Scaffold Privilege: 4,4‑Difluoropiperidine Is Validated Across Kinase, GPCR, and Epigenetic Target Classes

The 4,4‑difluoropiperidine motif—the key pharmacophoric element in CAS 2097978-71-5—has been independently validated in multiple target classes. It appears as a core scaffold in potent D4 dopamine receptor antagonists (Ki = 0.3 nM for optimized analogs) with >2,000‑fold selectivity over other dopamine receptor subtypes [1]. The motif is also present in P2X7 receptor antagonists demonstrating in vivo IL‑1β suppression at oral doses of 50 mg/kg [2], and in histone methyltransferase G9a/GLP inhibitors with IC₅₀ values < 2.5 nM [3]. This broad target‑class validation distinguishes 4,4‑difluoropiperidine‑containing compounds from other fluorinated piperidine regioisomers (e.g., 3,3‑difluoro or 3,4‑difluoro) that lack comparable cross‑target precedent.

privileged scaffold kinase inhibitor GPCR antagonist epigenetic probe

Optimal Deployment Scenarios for 6-(4,4-Difluoropiperidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione in Drug Discovery and Chemical Biology


Fragment‑Based and Structure‑Based Lead Generation for Kinase and GPCR Programs

The balanced physicochemical profile of CAS 2097978-71-5 (controlled pKa, moderate lipophilicity, built‑in metabolic stability) makes it an ideal starting fragment for structure‑based design campaigns targeting kinases or GPCRs, where the 4,4‑difluoropiperidine motif has proven tractable [1]. The compound can serve as a core for parallel library synthesis or as a reference standard in fragment screens where matched non‑fluorinated controls are required to deconvolute fluorine‑specific binding contributions.

CNS Penetrant Probe Development Requiring Amine Basicity Tuning

Programs targeting CNS receptors that are sensitive to amine basicity—such as dopamine, serotonin, or histamine receptor subtypes—can leverage the pKa reduction (~2.3 log units vs. piperidine) [2] to mitigate P‑glycoprotein efflux and reduce off‑target binding to peripheral aminergic receptors. The 3‑methyl group on the uracil core provides an additional handle for modulating hydrogen‑bond donor/acceptor properties.

Metabolic Stability‑Driven Lead Optimization for Oral Programs

When early‑stage ADME profiling identifies piperidine ring oxidation as a primary clearance pathway, CAS 2097978-71-5 offers a direct replacement that extends in vitro half‑life by approximately 3.2‑fold over the unsubstituted piperidine analog . This substitution can be implemented without substantial molecular weight increase (MW 245.23 vs. 209.24 for the non‑fluorinated analog), preserving lead‑like properties while addressing metabolic soft spots.

Combinatorial Library Synthesis with Documented Quality Control

The compound is commercially available at 98% purity with batch‑specific QC documentation (NMR, HPLC, GC) from major suppliers , making it suitable for high‑throughput parallel synthesis where reproducibility and purity are critical. This contrasts with custom‑synthesized fluorinated piperidine analogs that may lack standardized analytical characterization, introducing variability into SAR datasets.

Quote Request

Request a Quote for 6-(4,4-difluoropiperidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.